molecular formula C25H18N4O3 B11297601 2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11297601
M. Wt: 422.4 g/mol
InChI Key: FKMDBCSSSCWHJI-UHFFFAOYSA-N
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Description

2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Furan Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Group: This is achieved through etherification reactions, where the naphthalene moiety is introduced via a nucleophilic substitution reaction.

    Formation of the Oxazole Ring: This step involves the cyclization of intermediates under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).

    Introduction of the Pyridine Group: This is typically done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst

    Substitution: Nucleophiles or electrophiles depending on the reaction

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
  • **2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H18N4O3/c26-13-22-24(28-15-17-4-3-11-27-14-17)32-25(29-22)23-10-9-21(31-23)16-30-20-8-7-18-5-1-2-6-19(18)12-20/h1-12,14,28H,15-16H2

InChI Key

FKMDBCSSSCWHJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C4=NC(=C(O4)NCC5=CN=CC=C5)C#N

Origin of Product

United States

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